molecular formula C55H87N19O11 B15542095 Ac-PPPHPHARIK-NH2

Ac-PPPHPHARIK-NH2

カタログ番号: B15542095
分子量: 1190.4 g/mol
InChIキー: OCAUTAUXGFCFEB-MGFBIKGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-PPPHPHARIK-NH2 is a useful research compound. Its molecular formula is C55H87N19O11 and its molecular weight is 1190.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C55H87N19O11

分子量

1190.4 g/mol

IUPAC名

(2S)-1-[(2S)-1-[(2S)-1-acetylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H87N19O11/c1-5-31(2)44(51(82)66-36(45(57)76)13-6-7-19-56)70-47(78)37(14-8-20-62-55(58)59)67-46(77)32(3)65-48(79)38(25-34-27-60-29-63-34)68-49(80)40-15-9-22-72(40)52(83)39(26-35-28-61-30-64-35)69-50(81)41-16-10-23-73(41)54(85)43-18-12-24-74(43)53(84)42-17-11-21-71(42)33(4)75/h27-32,36-44H,5-26,56H2,1-4H3,(H2,57,76)(H,60,63)(H,61,64)(H,65,79)(H,66,82)(H,67,77)(H,68,80)(H,69,81)(H,70,78)(H4,58,59,62)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChIキー

OCAUTAUXGFCFEB-MGFBIKGDSA-N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Structure of the Peptide Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Peptide Composition and Modifications

The peptide with the sequence Ac-PPPHPHARIK-NH2 is a decapeptide, meaning it is composed of ten amino acids. Its structure is further defined by modifications at both the N-terminus and the C-terminus.

  • N-Terminal Modification: The "Ac-" prefix indicates acetylation. An acetyl group (CH₃CO) is attached to the alpha-amino group of the first amino acid, Proline. This modification neutralizes the positive charge of the N-terminus at physiological pH and can increase the peptide's stability by making it more resistant to degradation by aminopeptidases.

  • C-Terminal Modification: The "-NH2" suffix signifies amidation. The C-terminal carboxyl group of the last amino acid, Lysine, is converted to a primary amide (-CONH₂). This modification removes the negative charge of the C-terminus and can enhance the peptide's biological activity and stability by mimicking the post-translational modifications of many endogenous peptides and protecting it from carboxypeptidase degradation.

The core amino acid sequence is Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys .

Amino Acid Sequence and Properties

The properties of the individual amino acids in the sequence are crucial for determining the overall characteristics of the peptide, such as its solubility, charge, and potential for secondary structure formation.

PositionAmino Acid3-Letter Code1-Letter CodeSide Chain Property
1ProlineProPNonpolar, Aliphatic (Cyclic)
2ProlineProPNonpolar, Aliphatic (Cyclic)
3ProlineProPNonpolar, Aliphatic (Cyclic)
4HistidineHisHPositively Charged (at pH < 6), Aromatic
5ProlineProPNonpolar, Aliphatic (Cyclic)
6HistidineHisHPositively Charged (at pH < 6), Aromatic
7AlanineAlaANonpolar, Aliphatic
8ArginineArgRPositively Charged, Basic
9IsoleucineIleINonpolar, Aliphatic
10LysineLysKPositively Charged, Basic

At a physiological pH of approximately 7.4, the side chains of Arginine and Lysine are positively charged. The side chain of Histidine has a pKa of around 6.0, meaning it is predominantly neutral but can be partially protonated and positively charged in slightly acidic environments. The high content of Proline residues will introduce significant conformational constraints, likely resulting in a rigid and kinked structure.

Structural Representation

The primary structure of this compound can be visualized as a linear chain of amino acids linked by peptide bonds, with the specified terminal modifications.

Ac_PPPHPHARIK_NH2_Structure N_term Ac- P1 Pro (P) P2 Pro (P) P1->P2 P3 Pro (P) P2->P3 H1 His (H) P3->H1 P4 Pro (P) H1->P4 H2 His (H) P4->H2 A Ala (A) H2->A R Arg (R) A->R I Ile (I) R->I K Lys (K) I->K C_term -NH2 Peptide_Synthesis_Workflow start Peptide Sequence Design (this compound) synthesis Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry - Rink Amide Resin start->synthesis cleavage Cleavage and Deprotection - Trifluoroacetic Acid (TFA) Cocktail synthesis->cleavage precipitation Crude Peptide Precipitation - Cold Diethyl Ether cleavage->precipitation purification Purification - Reverse-Phase HPLC (RP-HPLC) precipitation->purification analysis Quality Control - Mass Spectrometry (MS) - Analytical HPLC purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure Peptide Powder lyophilization->final_product

Technical Guide to the Predicted Function and Characterization of Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive predictive analysis of the novel peptide Ac-PPPHPHARIK-NH2 and outlines a detailed experimental framework for its synthesis, purification, and functional characterization. As this peptide is not described in existing literature, this guide serves as a foundational roadmap for its investigation.

Predictive Functional Analysis of this compound

The primary sequence of the peptide is Ac-Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH2. An in silico analysis of its sequence and physicochemical properties suggests several potential biological functions.

Sequence-Based Predictions

The peptide's structure can be broken down into distinct functional motifs:

  • N-terminal Acetylation (Ac-): This modification blocks degradation by exopeptidases, thereby increasing the peptide's stability in biological systems.

  • Proline-Rich Region (Pro-Pro-Pro-His-Pro-His): The high proline content suggests the formation of a polyproline II (PPII) helix.[1][2] This rigid, extended conformation is a known mediator of protein-protein interactions, often by binding to specific domains such as SH3, WW, or EVH1 on other proteins.[3][4][5] Proline-rich peptides are also implicated in antimicrobial and immunomodulatory activities.[6][7]

  • Histidine Residues (His): The presence of two histidine residues suggests a pH-dependent activity profile. The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to become protonated in more acidic environments (e.g., endosomes, tumor microenvironments).[8][9] This property is characteristic of endosomolytic agents, which can facilitate the escape of therapeutic cargo into the cytoplasm.[10][11] Histidine-rich peptides have also demonstrated antimicrobial and antifungal properties.[11][12]

  • C-terminal Cationic Motif (Arg-Ile-Lys): The C-terminus contains two basic residues, Arginine (Arg) and Lysine (Lys), flanking a hydrophobic residue, Isoleucine (Ile). This arrangement confers a net positive charge and amphipathicity, which are hallmark features of both cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[13][14] The positive charge facilitates interaction with negatively charged cell membranes, while the hydrophobic residue can aid in membrane insertion.

  • C-terminal Amidation (-NH2): This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's overall positive charge and its interaction with cell membranes. It also increases resistance to carboxypeptidases.

Physicochemical Properties and Predicted Activities

Based on the sequence analysis, a set of physicochemical properties and potential biological activities can be predicted. These predictions can be further refined using various in silico tools.

Property / ActivityPredictionRationaleRecommended In Silico Tools
Cell Penetration High ProbabilityCationic residues (Arg, Lys), N-terminal acetylation, and C-terminal amidation.CellPPD, MLCPP, TriplEP-CPP[13][15][16]
Antimicrobial Activity Moderate to High ProbabilityCationic and amphipathic nature, proline-rich and histidine-rich motifs.[17]AMP-prediction servers (e.g., AI4AMP)[14][18][19]
Protein-Protein Interaction High ProbabilityExtended polyproline II helix structure is a known recognition motif for SH3 and other domains.[1][3]N/A (requires experimental validation)
pH-Dependent Activity High ProbabilityPresence of two histidine residues suggests altered conformation and activity in acidic environments.[10][12]N/A (requires experimental validation)
Toxicity Low to Moderate ProbabilityWhile many CPPs and AMPs have low toxicity to mammalian cells, this needs to be experimentally verified.ToxinPred[20]

Experimental Characterization Workflow

A systematic experimental approach is required to validate the predicted functions of this compound. The following sections detail the necessary protocols.

Peptide Synthesis and Purification

Objective: To chemically synthesize and purify the this compound peptide to a high degree of purity for use in biological assays.

Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: A Rink Amide resin is used to generate the C-terminal amide. The resin is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence (Ile, Arg(Pbf), Ala, His(Trt), Pro, His(Trt), Pro, Pro, Pro).

  • N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/water/triisopropylsilane).

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

G cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine) Swell->Deprotect1 Couple Amino Acid Coupling Deprotect1->Couple Wash Wash (DMF) Couple->Wash Repeat Repeat for all Amino Acids Wash->Repeat 9 cycles Acetylate N-terminal Acetylation Repeat->Acetylate Cleave Cleavage from Resin Acetylate->Cleave Crude Crude Peptide Cleave->Crude HPLC RP-HPLC Purification Crude->HPLC Lyophilize Lyophilization HPLC->Lyophilize Analysis Purity & Identity Check (HPLC, MS) Lyophilize->Analysis Pure Pure this compound Analysis->Pure

Caption: Workflow for the synthesis and purification of this compound.
Functional Assays

A tiered approach is recommended for functional screening, starting with broad assessments of cytotoxicity and then moving to more specific assays based on the in silico predictions.

Objective: To determine the peptide's toxicity against mammalian cells and its lytic activity against red blood cells.

Protocols:

  • MTT Assay for Cytotoxicity:

    • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of the peptide.

    • Incubate for a specified period (e.g., 24, 48 hours).

    • Add MTT reagent and incubate until formazan (B1609692) crystals form.

    • Solubilize the crystals and measure absorbance to determine cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration).

  • Hemolysis Assay:

    • Prepare a suspension of fresh red blood cells.

    • Incubate the cells with serial dilutions of the peptide.

    • Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release.

    • Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100).

AssayCell TypeEndpointQuantitative Metric
CytotoxicityHeLa, HEK293Cell ViabilityIC50 (µM)
Hemolytic ActivityHuman Red Blood CellsHemoglobin ReleaseHC50 (µM)

Objective: To validate the predicted antimicrobial and cell-penetrating properties.

Protocols:

  • Antimicrobial Susceptibility Testing (Broth Microdilution):

    • Prepare serial dilutions of the peptide in a 96-well plate.

    • Add a standardized inoculum of bacteria (e.g., E. coli, S. aureus) to each well.

    • Incubate under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest peptide concentration with no visible bacterial growth.

  • Cell Penetration Assay (Confocal Microscopy):

    • Synthesize a fluorescently labeled version of the peptide (e.g., with FITC).

    • Incubate live cells with the labeled peptide.

    • Wash the cells to remove non-internalized peptide.

    • Visualize the cellular uptake and localization of the peptide using confocal microscopy.

AssayOrganism/Cell TypeEndpointQuantitative Metric
AntimicrobialE. coli, S. aureusBacterial Growth InhibitionMIC (µM)
Cell PenetrationHeLa, CHOIntracellular FluorescenceQualitative Assessment

Objective: To identify potential protein binding partners and investigate the mechanism of action.

Protocols:

  • Affinity Pull-Down Assay:

    • Synthesize a biotinylated version of the peptide.

    • Immobilize the peptide on streptavidin-coated beads.

    • Incubate the beads with a cell lysate.

    • Wash away non-specific binders.

    • Elute the bound proteins and identify them using mass spectrometry.

  • Surface Plasmon Resonance (SPR):

    • Immobilize a potential target protein (e.g., an SH3 domain-containing protein) on a sensor chip.

    • Flow solutions of the peptide at various concentrations over the chip.

    • Measure the change in the SPR signal to determine the binding kinetics (kon, koff) and affinity (KD).

AssaySampleEndpointQuantitative Metric
Affinity Pull-DownCell LysateProtein IdentificationList of Potential Binders
Surface Plasmon ResonancePurified Target ProteinBinding AffinityKD (nM)

Predicted Signaling Pathway Involvement

Given its predicted ability to penetrate cells and interact with intracellular proteins, this compound could potentially modulate various signaling pathways. The proline-rich motif strongly suggests an interaction with SH3 domain-containing proteins, which are key components of pathways regulating cell growth, differentiation, and motility.

G Peptide This compound Membrane Cell Membrane Peptide->Membrane Cell Entry SH3_Protein SH3 Domain Protein (e.g., Grb2, Src) Peptide->SH3_Protein Binding via Proline-Rich Motif Endosome Endosome Membrane->Endosome Endosome->Peptide Endosomal Escape (pH-dependent) Downstream Downstream Signaling (e.g., MAPK Pathway) SH3_Protein->Downstream Modulation of Pathway Activity

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The peptide this compound possesses a unique combination of sequence motifs that suggest a multifunctional role as a potential cell-penetrating, antimicrobial, and/or protein-protein interaction modulating agent. Its proline-rich nature points towards interactions with SH3 domain-containing proteins, while its cationic and histidine-rich characteristics are indicative of membrane activity and pH-dependent functionality. The experimental workflow detailed in this guide provides a robust framework for systematically validating these predictions and elucidating the biological function of this novel peptide. Successful characterization could position this compound as a valuable tool for research or as a lead compound for therapeutic development.

References

Ac-PPPHPHARIK-NH2: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the peptide Ac-PPPHPHARIK-NH2. The methodologies outlined are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), representing the most common and effective strategies for obtaining high-purity synthetic peptides.

Introduction

The peptide this compound is a synthetic dodecapeptide with an acetylated N-terminus and an amidated C-terminus. These modifications are often incorporated to increase peptide stability and mimic the structure of native proteins. The sequence, rich in proline and histidine residues, presents unique considerations during synthesis and purification, which this guide will address. This document serves as a practical resource for researchers, providing detailed protocols and expected outcomes for the successful production of this peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2][3]

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below.

SPPS_Workflow Resin Rink Amide Resin (Solid Support) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM, IPA) Deprotection1->Wash1 Coupling1 Coupling of Fmoc-Lys(Boc)-OH Wash1->Coupling1 Wash2 Washing Coupling1->Wash2 Repeat Repeat Steps 2-5 for Remaining Amino Acids (I, R(Pbf), A, H(Trt), P, H(Trt), P, P, P) Wash2->Repeat Acetylation N-terminal Acetylation (Acetic Anhydride) Repeat->Acetylation Wash3 Final Washing Acetylation->Wash3 Cleavage Cleavage and Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude Crude this compound Precipitation->Crude

Figure 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Experimental Protocol: Synthesis

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g substitution)

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Acetylation reagent: Acetic anhydride (B1165640)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin sequentially with DMF, DCM, and IPA to remove excess reagents.

  • Amino Acid Coupling:

    • Pre-activate the first amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (I, R(Pbf), A, H(Trt), P, H(Trt), P, P, P).

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin-bound peptide with a solution of acetic anhydride and DIPEA in DMF for 1 hour.

  • Final Washing: Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Collection: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

Expected Synthesis Data
ParameterExpected Value
Crude Peptide Yield70-85%
Crude Peptide Purity50-70%
Major ImpuritiesDeletion sequences, truncated peptides, incompletely deprotected peptides

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique separates the target peptide from impurities based on differences in hydrophobicity.[4]

Purification and Analysis Workflow

The general workflow for the purification and subsequent analysis of the synthesized peptide is outlined below.

Purification_Workflow Crude Crude Peptide Dissolution Dissolve in Aqueous Buffer Crude->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Prep_HPLC Preparative RP-HPLC Filtration->Prep_HPLC Fraction_Collection Collect Fractions Prep_HPLC->Fraction_Collection Analytical_HPLC Analyze Fractions by Analytical RP-HPLC Fraction_Collection->Analytical_HPLC Pooling Pool Pure Fractions Analytical_HPLC->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide Characterization Characterization (Mass Spectrometry) Pure_Peptide->Characterization Final_Product Final Product Characterization->Final_Product

Figure 2: Purification and Analysis Workflow for this compound.
Experimental Protocol: Purification

Materials:

  • Crude this compound peptide

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 RP-HPLC column

  • Analytical C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water) and filter through a 0.45 µm filter.

  • Preparative RP-HPLC:

    • Equilibrate the preparative C18 column with mobile phase A (0.1% TFA in water).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of mobile phase B (0.1% TFA in acetonitrile). A typical gradient would be 5-65% B over 60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC with a faster gradient.

  • Pooling: Pool the fractions that meet the desired purity level (typically >95%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Expected Purification and Characterization Data
ParameterExpected Value/Result
Purification Yield15-30% (relative to crude peptide)
Final Purity (by HPLC)>95%
Molecular Weight (by MS)Expected [M+H]⁺: ~1487.8 Da (Monoisotopic)
AppearanceWhite lyophilized powder

Quality Control and Characterization

To ensure the identity and purity of the final product, the lyophilized peptide should be characterized by:

  • Analytical RP-HPLC: To confirm the final purity of the peptide.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To verify the correct molecular weight of the peptide.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a combination of Fmoc-based solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography. The protocols detailed in this guide provide a robust framework for obtaining this peptide at a high purity level suitable for research and drug development applications. Careful execution of each step, along with diligent in-process monitoring and final product characterization, are crucial for a successful outcome.

References

Preliminary Toxicity Assessment of Ac-PPPHPHARIK-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ac-PPPHPHARIK-NH2 is a novel synthetic peptide with a hitherto uncharacterized biological activity and toxicological profile. As with any new chemical entity intended for potential therapeutic use, a rigorous and systematic preliminary toxicity assessment is paramount. The high attrition rate of drug candidates during preclinical and clinical development is frequently attributed to unforeseen toxicity.[1] Therefore, an early and comprehensive evaluation of a candidate molecule's safety profile is essential for making informed decisions in the drug development pipeline.[1][2]

This technical guide outlines a proposed multi-tiered approach for the preliminary toxicity assessment of this compound, encompassing in silico, in vitro, and in vivo methodologies. The objective is to identify potential safety liabilities, establish an initial safety margin, and guide further development.

Tier 1: In Silico Toxicity Prediction

Prior to commencing wet-lab experiments, computational methods can provide a preliminary, rapid, and cost-effective screening of potential toxicity.[3][4] Various algorithms and web-based tools can predict different aspects of a peptide's toxicity based on its amino acid sequence and physicochemical properties.

in_silico_workflow peptide This compound Sequence Input toxinpred Toxicity Prediction (e.g., ToxinPred) peptide->toxinpred hemopred Hemolysis Prediction (e.g., HemoPI) peptide->hemopred immunopred Immunogenicity Prediction (e.g., VaxiJen) peptide->immunopred analysis Data Analysis & Risk Assessment toxinpred->analysis hemopred->analysis immunopred->analysis report In Silico Report: Prioritization for In Vitro Testing analysis->report

Caption: Workflow for in silico toxicity prediction of a novel peptide.

Experimental Protocol: In Silico Analysis
  • Sequence Input: The primary amino acid sequence (PPPHPHARIK) is inputted into various predictive web servers.

  • Toxicity Prediction: Utilize tools like ToxinPred or ToxiPep to predict general toxicity.[3] These tools compare the query sequence to databases of known toxic and non-toxic peptides.

  • Hemolytic Activity Prediction: Employ servers such as HemoPI or Hemolytik to predict the peptide's potential to lyse red blood cells.

  • Immunogenicity Prediction: Use algorithms like VaxiJen or AllerTOP to forecast the potential for an adverse immune response.

  • Data Analysis: Synthesize the predictive scores from each tool to form a preliminary risk assessment. This helps in prioritizing and designing subsequent in vitro assays.

Tier 2: In Vitro Toxicity Assessment

In vitro assays are fundamental for evaluating the direct effects of a compound on cells in a controlled environment.[5][6] These tests provide quantitative data on cytotoxicity and hemolytic potential, which are critical early indicators of toxicity.[3][5]

in_vitro_workflow start Peptide Stock Solution (this compound) cytotoxicity Cytotoxicity Assays start->cytotoxicity hemolysis Hemolysis Assay start->hemolysis cell_lines Human Cell Lines (e.g., HEK293, HepG2) cytotoxicity->cell_lines rbc Human Red Blood Cells hemolysis->rbc mtt MTT Assay (Metabolic Activity) analysis Data Analysis (IC50 / HC50 Calculation) mtt->analysis ldh LDH Assay (Membrane Integrity) ldh->analysis rbc->analysis Measure Hemoglobin Release cell_lines->mtt cell_lines->ldh end In Vitro Toxicity Profile analysis->end in_vivo_workflow start Acclimatized Mice (e.g., CD-1) grouping Random Grouping (Vehicle + 3 Dose Levels) start->grouping dosing Single Dose Administration (e.g., Intravenous) grouping->dosing monitoring 14-Day Observation Period dosing->monitoring clinical_obs Clinical Signs Body Weight monitoring->clinical_obs terminal Terminal Procedures (Day 14) monitoring->terminal analysis Data Analysis & MTD Determination clinical_obs->analysis blood Blood Collection (Hematology & Chemistry) terminal->blood necropsy Gross Necropsy & Organ Weight terminal->necropsy blood->analysis histopath Histopathology (Key Organs) necropsy->histopath histopath->analysis end In Vivo Acute Toxicity Report analysis->end apoptosis_pathway peptide This compound (Hypothetical Stressor) receptor Cell Surface Receptor? peptide->receptor bax Bax receptor->bax Activates bcl2 Bcl-2 receptor->bcl2 Inhibits mito Mitochondrion bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 cytc->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Methodological & Application

Application Notes and Protocols for Ac-PPPHPHARIK-NH2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide Ac-PPPHPHARIK-NH2 is a synthetic peptide characterized by its high content of proline and basic amino acid residues. Its structure, featuring an acetylated N-terminus and an amidated C-terminus, suggests enhanced stability against enzymatic degradation. Based on its amino acid composition, this peptide is classified as a basic and proline-rich peptide. Such peptides are often investigated for their potential as cell-penetrating peptides (CPPs), which can facilitate the intracellular delivery of various cargo molecules. This document provides detailed protocols for the proper dissolution and application of this compound in cell culture experiments.

Physicochemical Properties and Dissolution Strategy

A critical first step in utilizing any peptide for in vitro studies is to ensure its proper dissolution to achieve a homogenous stock solution. The solubility of a peptide is primarily determined by its amino acid sequence and modifications.

Charge Calculation of this compound:

To determine the appropriate solvent, the net charge of the peptide at a neutral pH (around 7.0) was calculated.

Amino Acid/ModificationCharge at neutral pH
Ac- (Acetylation) 0
P (Proline) x 4 0
H (Histidine) x 2 +1 x 2 = +2
A (Alanine) 0
R (Arginine) +1
I (Isoleucine) 0
K (Lysine) +1
-NH2 (Amidation) 0
Total Net Charge +4

With a net positive charge of +4, this compound is classified as a basic peptide.

Experimental Protocols

Protocol 1: Preparation of a Peptide Stock Solution

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized peptide at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.

  • Solvent Selection: Based on its basic nature, sterile water is the recommended solvent for initial dissolution.

  • Reconstitution:

    • Carefully open the vial.

    • Add the calculated volume of sterile water to the vial to achieve the desired stock concentration (e.g., 10 mM or 1 mg/mL). For example, to make a 10 mM stock solution of a peptide with a molecular weight of 1295.6 g/mol , you would dissolve 1.296 mg in 100 µL of sterile water.

    • Gently vortex or sonicate the vial for a few seconds to aid dissolution. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the peptide stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Note: If the peptide does not readily dissolve in sterile water, a small amount of a sterile, dilute acidic solution (e.g., 0.1% acetic acid in water) can be used. However, for cell culture applications, it is crucial to ensure the final concentration of the acid in the cell culture medium is negligible and does not affect the pH or cell viability. It is always recommended to perform a solubility test with a small amount of the peptide first.

Protocol 2: Application of this compound to Cell Cultures

Materials:

  • Prepared stock solution of this compound

  • Cultured cells in appropriate cell culture vessels

  • Complete cell culture medium

  • Sterile pipettes and tips

Procedure:

  • Thawing: Thaw a single aliquot of the peptide stock solution at room temperature or on ice.

  • Dilution:

    • Calculate the volume of the stock solution required to achieve the desired final working concentration in your cell culture experiment.

    • Dilute the stock solution in fresh, pre-warmed complete cell culture medium. It is recommended to prepare a series of dilutions to determine the optimal working concentration.

  • Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the medium containing the desired final concentration of this compound to the cells.

    • Gently swirl the plate or flask to ensure even distribution.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired experimental duration.

  • Analysis: Following incubation, proceed with the planned downstream analysis (e.g., cell viability assays, imaging, or functional assays).

Potential Signaling Pathway and Mechanism of Action

While the specific signaling pathway for this compound is not definitively established in the literature, its characteristics as a proline-rich and cationic peptide suggest it may function as a cell-penetrating peptide (CPP). The following diagram illustrates a generalized workflow for the cellular uptake and potential intracellular action of such a peptide.

CPP_Workflow cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Membrane Peptide->Membrane 1. Membrane Binding (Electrostatic Interaction) Endosome Endosome Membrane->Endosome 2. Endocytosis Cytosol Cytosol Endosome->Cytosol 3. Endosomal Escape Target Intracellular Target (e.g., Protein, Nucleic Acid) Cytosol->Target 4. Target Interaction

Caption: Generalized workflow of a cell-penetrating peptide.

Summary of Quantitative Data

ParameterValueSource
Peptide Sequence This compound-
N-terminal Modification Acetylation-
C-terminal Modification Amidation-
Net Charge at pH 7.0 +4Calculated
Recommended Primary Solvent Sterile WaterGeneral Peptide Dissolution Guidelines
Recommended Storage -20°C or -80°C (aliquoted)General Peptide Storage Guidelines

This document provides a comprehensive guide for the dissolution and use of this compound in cell culture. Researchers should always perform preliminary experiments to determine the optimal conditions for their specific cell type and experimental setup.

Illuminating Cellular Interactions: Fluorescent Labeling of the Ac-PPPHPHARIK-NH2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fluorescent labeling of the synthetic peptide Ac-PPPHPHARIK-NH2. This arginine-rich peptide is a valuable tool for investigating a range of biological processes, including cellular uptake and protein-protein interactions.[1][2][3] Fluorescent labeling enables researchers to track and quantify the peptide's behavior in various assays through techniques such as fluorescence microscopy, flow cytometry, and fluorescence polarization.[4][5][6]

Introduction

The covalent attachment of a fluorescent dye to the this compound peptide provides a sensitive and specific method for its detection and quantification. Arginine-rich peptides are known for their cell-penetrating properties, making them effective carriers for delivering molecules into cells.[2][3] Fluorescently labeling this peptide allows for the direct visualization of its cellular uptake, localization, and trafficking.[6][7] Furthermore, labeled peptides are essential probes in binding assays like fluorescence polarization (FP) and Förster Resonance Energy Transfer (FRET) to study molecular interactions.[4][8][9][10] This application note offers a selection of common fluorescent dyes suitable for labeling and provides step-by-step protocols for conjugation, purification, and characterization of the labeled peptide.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialGrade/SpecificationPurpose
This compound Peptide>95% purity, lyophilizedPeptide to be labeled
Amine-reactive Fluorescent Dyee.g., FITC, TMR NHS Ester, Cy5 NHS EsterFluorescent label
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)AnhydrousSolvent for dye
0.1 M Sodium Bicarbonate BufferpH 8.5-9.0Reaction buffer
Glacial Acetic Acid or Trifluoroacetic Acid (TFA)Reagent GradeTo quench the reaction
HPLC Grade WaterMobile phase for HPLC
HPLC Grade Acetonitrile (ACN)Mobile phase for HPLC
Trifluoroacetic Acid (TFA)HPLC GradeMobile phase additive
Reverse-Phase HPLC ColumnC18, suitable for peptide purificationPurification of labeled peptide
Mass SpectrometerESI or MALDICharacterization of labeled peptide
Fluorescence SpectrometerCharacterization of labeled peptide

Selecting a Fluorescent Dye

The choice of fluorescent dye depends on the specific application and available instrumentation. Key considerations include the dye's excitation and emission wavelengths, brightness, photostability, and pH sensitivity.[4] The following table summarizes the properties of commonly used amine-reactive fluorescent dyes.

Fluorescent DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
Fluorescein (FITC/FAM) ~494~518~75,000~0.92Cost-effective, bright green fluorescence, pH sensitive.[4][10][11]
Tetramethylrhodamine (TMR/TAMRA) ~555~580~95,000~0.40Bright orange fluorescence, less pH sensitive than fluorescein.[10][]
Cyanine 3 (Cy3) ~550~570~150,000~0.15Bright, photostable orange fluorescence.[10]
Cyanine 5 (Cy5) ~649~670~250,000~0.20Bright, far-red fluorescence, minimizes cellular autofluorescence.[10]
ATTO Dyes Wide RangeWide RangeHighHighPhotostable with high fluorescence quantum yields.[10]

Experimental Workflow

The overall workflow for the fluorescent labeling of the this compound peptide is depicted in the diagram below. This process involves dissolving the peptide and the amine-reactive dye, performing the conjugation reaction, purifying the labeled peptide from unreacted components, and finally, characterizing the purified product.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization dissolve_peptide Dissolve Peptide in Reaction Buffer mix_reactants Mix Peptide and Dye Solutions dissolve_peptide->mix_reactants dissolve_dye Dissolve Amine-Reactive Dye in Anhydrous Solvent dissolve_dye->mix_reactants incubate Incubate at Room Temperature mix_reactants->incubate quench Quench Reaction incubate->quench hplc Purify by RP-HPLC quench->hplc collect_fractions Collect Fluorescent Fractions hplc->collect_fractions lyophilize Lyophilize Pure Fractions collect_fractions->lyophilize mass_spec Mass Spectrometry lyophilize->mass_spec fluor_spec Fluorescence Spectroscopy lyophilize->fluor_spec

Caption: Experimental workflow for fluorescent labeling of this compound peptide.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound Peptide

This protocol describes the conjugation of an amine-reactive fluorescent dye to the N-terminus or the lysine (B10760008) side chain of the peptide.

  • Peptide Preparation: Dissolve the lyophilized this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye (e.g., FITC, TMR NHS Ester) in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Slowly add the dissolved fluorescent dye to the peptide solution while gently vortexing. A 1.5 to 5-fold molar excess of the dye over the peptide is recommended as a starting point.[13]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching: Quench the reaction by adding a small amount of glacial acetic acid or a 1% TFA solution.

Protocol 2: Purification of the Fluorescently Labeled Peptide

Purification is crucial to remove unreacted dye and other impurities.[] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[15][16]

  • HPLC Setup: Equilibrate a C18 RP-HPLC column with a mobile phase consisting of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Injection: Inject the quenched reaction mixture onto the HPLC column.

  • Elution: Elute the bound components using a linear gradient of increasing Solvent B concentration. For example, a gradient of 5% to 95% Solvent B over 30 minutes. Monitor the elution profile at the absorbance wavelength of the peptide (e.g., 220 nm) and the dye.

  • Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide peak. The labeled peptide will typically elute later than the unlabeled peptide.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the purified fluorescently labeled peptide as a powder. Store the lyophilized peptide at -20°C or below, protected from light.

Protocol 3: Characterization of the Labeled Peptide

  • Mass Spectrometry: Confirm the successful conjugation and determine the degree of labeling by analyzing the purified product with mass spectrometry (e.g., ESI-MS or MALDI-TOF).[][17] The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the fluorescent dye.

  • Fluorescence Spectroscopy: Measure the excitation and emission spectra of the labeled peptide to confirm that the fluorescent properties of the dye have been retained.[13]

  • Quantification: Determine the concentration of the labeled peptide using the absorbance of the dye at its maximum absorption wavelength and its known molar extinction coefficient.[11]

Application: Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique to study the binding of the labeled peptide to a larger molecule, such as a protein.[8][18] The principle is based on the change in the rotational speed of the fluorescently labeled peptide upon binding to its partner.

fp_assay cluster_unbound Unbound State cluster_bound Bound State unbound_peptide Fluorescently Labeled Peptide (Fast Rotation) low_fp Low Fluorescence Polarization unbound_peptide->low_fp Excitation with Polarized Light bound_complex Peptide-Protein Complex (Slow Rotation) high_fp High Fluorescence Polarization protein Binding Partner (Protein) protein->bound_complex bound_complex->high_fp Excitation with Polarized Light

Caption: Principle of a Fluorescence Polarization (FP) assay.

Protocol 4: General Fluorescence Polarization Binding Assay

  • Reagent Preparation: Prepare a stock solution of the fluorescently labeled this compound peptide in an appropriate assay buffer. Prepare a dilution series of the binding partner (e.g., protein) in the same buffer.

  • Assay Setup: In a microplate (e.g., black 384-well), add a fixed concentration of the labeled peptide to each well. Then, add the serially diluted binding partner to the wells. Include control wells with only the labeled peptide.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the binding partner and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive dye.- Incorrect pH of the reaction buffer.- Insufficient molar excess of the dye.- Use fresh, anhydrous solvent for the dye.- Ensure the reaction buffer pH is between 8.5 and 9.0.- Increase the molar excess of the dye or prolong the reaction time.[13]
High Background in Assays - Incomplete removal of free dye.- Optimize the HPLC purification protocol to ensure complete separation of the labeled peptide and free dye.[13]
No or Low Cellular Uptake - The peptide may not be cell-permeable under the experimental conditions.- The fluorescent dye may alter the peptide's properties.- Optimize incubation time and peptide concentration.- Test different fluorescent dyes, as the choice of dye can impact cellular uptake.[5][19]
Multiple Peaks in HPLC/Mass Spec - Multiple labeling sites (N-terminus and lysine).- Degradation of the peptide or dye.- To achieve site-specific labeling, consider solid-phase peptide synthesis with orthogonal protection strategies.[15]

References

Troubleshooting & Optimization

Ac-PPPHPHARIK-NH2 peptide aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the peptide Ac-PPPHPHARIK-NH2.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimental use of this compound.

Initial Peptide Characterization: this compound

To effectively troubleshoot, it's crucial to understand the physicochemical properties of the this compound peptide.

PropertyValueAnalysis
Sequence Ac-Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH2The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2).
Net Charge at pH 7 +3Calculated by assigning +1 to each basic residue (Arg, Lys, His) and the N-terminal amine (though acetylated, the principle applies to the free amine for calculation), and -1 to each acidic residue and the C-terminal carboxyl group (amidated here). At neutral pH, Histidine can be partially charged. The residues contributing to the positive charge are Arginine (+1), Lysine (+1), and potentially the two Histidine residues (each can be +1 depending on the exact pH). The amidation of the C-terminus removes a negative charge, and the acetylation of the N-terminus removes a positive charge. Therefore, the net charge is primarily from Arg (+1), Lys (+1), and the two His residues. Assuming a pKa of ~6.0 for Histidine, at pH 7, a significant portion will be neutral, but a notable fraction will still be protonated. For this estimation, we consider them contributing to the overall positive charge, leading to a highly basic peptide.
Hydrophobicity High Proline and Hydrophobic Residue ContentThe sequence contains a high number of Proline (P) and other hydrophobic residues like Alanine (A) and Isoleucine (I). Proline's rigid structure can influence secondary structure and aggregation propensity.[1]

Issue 1: Peptide won't dissolve in aqueous buffers (e.g., PBS, Tris).

  • Question: I am having trouble dissolving the lyophilized this compound peptide in my standard phosphate-buffered saline (PBS) at neutral pH. What should I do?

  • Answer: Difficulty in dissolving this compound is likely due to its hydrophobic nature and potential for intermolecular interactions. Based on its sequence, the peptide has a net positive charge, suggesting it will be more soluble in an acidic environment.[2][3]

    Recommended Solubilization Protocol:

    • Start with a small aliquot: Before dissolving the entire sample, test the solubility with a small amount of the peptide.[4]

    • Use sterile, distilled water first: Attempt to dissolve the peptide in sterile, deionized water.[5]

    • Acidic Solution: If it does not dissolve in water, try adding a small amount of 10% acetic acid solution dropwise until the peptide dissolves.[2][3] Alternatively, 0.1% Trifluoroacetic acid (TFA) can be used.[4]

    • Organic Co-solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) first and then slowly adding it to the aqueous buffer with gentle vortexing can be effective.[1][4] Be mindful that DMSO may interfere with some biological assays.[1]

    • Sonication: Brief periods of sonication can help break up aggregates and aid dissolution.[2][4]

Issue 2: The peptide solution appears cloudy or forms a precipitate over time.

  • Question: My this compound solution was initially clear but became cloudy after storage or during my experiment. What is happening and how can I prevent it?

  • Answer: Cloudiness or precipitation indicates peptide aggregation.[6] This can be influenced by factors such as peptide concentration, pH, temperature, and ionic strength.[6]

    Troubleshooting and Prevention Strategies:

    • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge, leading to greater electrostatic repulsion between peptide molecules and reduced aggregation.[7] For this basic peptide, maintaining a slightly acidic pH (e.g., pH 4-6) should enhance solubility.

    • Lower Concentration: Prepare a more concentrated stock solution in an appropriate solvent (e.g., water with a small amount of acetic acid or DMSO) and dilute it to the final working concentration just before use.

    • Storage: Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

    • Additives: In some cases, the inclusion of additives like arginine (50-100 mM) can help to increase peptide solubility and reduce aggregation.[8]

Issue 3: I suspect my peptide is aggregated. How can I confirm this?

  • Question: I am observing inconsistent results in my bioassay and suspect peptide aggregation. What methods can I use to detect and quantify aggregates?

  • Answer: Several biophysical techniques can be used to detect and characterize peptide aggregation.[9][10]

MethodPrincipleInformation Provided
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.[10]Provides information on the size distribution of particles (hydrodynamic radius) and can detect the presence of larger aggregates.[10]
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.[9]Can be used to separate and quantify monomers, oligomers, and larger aggregates.[9]
Thioflavin T (ThT) Assay ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, which are common in peptide aggregates.[7]A common method for detecting the formation of amyloid fibrils.[7]
UV-Vis Spectroscopy An increase in light scattering due to the formation of aggregates can be detected as an increase in absorbance or turbidity.[11]A simple and quick method to get an initial indication of aggregation.[11]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide. A transition to β-sheet structures can indicate aggregation.[7]Provides information on the conformational changes associated with aggregation.[7]

Experimental Protocols

Protocol 1: General Peptide Solubilization

  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[4] Centrifuge the vial briefly to collect all the powder at the bottom.[4]

  • Initial Attempt: Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution. Gently vortex.

  • Acidification (if necessary): If the peptide does not dissolve, add 10% acetic acid dropwise while vortexing until the solution clears.[3]

  • Use of Organic Solvent (if necessary): If the peptide remains insoluble, dissolve it in a minimal volume of DMSO (e.g., 50-100 µL).[5] Once dissolved, add the DMSO stock solution dropwise to your stirred aqueous buffer to the desired final concentration.[1] If the solution becomes turbid, the solubility limit has been reached.[1]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection

  • Reagent Preparation:

    • Prepare a concentrated stock solution of ThT in a suitable buffer (e.g., 1 mM ThT in water).

    • Prepare the this compound peptide at the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add the peptide solution to each well.

    • Add the ThT working solution to each well.

    • Include negative controls containing only the buffer and ThT.[7]

  • Measurement:

    • Place the plate in a microplate reader.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.[7]

Visualizations

Troubleshooting_Workflow start Start: Lyophilized This compound dissolve Attempt to Dissolve in Aqueous Buffer (e.g., PBS) start->dissolve is_clear Is the solution clear? dissolve->is_clear use_peptide Solution Ready for Use is_clear->use_peptide Yes add_acid Add 10% Acetic Acid Dropwise is_clear->add_acid No aggregation_suspected Aggregation Suspected: Cloudy/Precipitate Forms use_peptide->aggregation_suspected If cloudiness develops later is_clear2 Is the solution clear? add_acid->is_clear2 is_clear2->use_peptide Yes use_dmso Use Minimal DMSO, then Dilute in Buffer is_clear2->use_dmso No is_clear3 Is the solution clear? use_dmso->is_clear3 is_clear3->use_peptide Yes is_clear3->aggregation_suspected No detect_aggregation Detect Aggregation (DLS, SEC, ThT) aggregation_suspected->detect_aggregation optimize Optimize Conditions: - Lower Concentration - Adjust pH - Additives (Arginine) detect_aggregation->optimize end Proceed with Experiment optimize->end

Caption: Troubleshooting workflow for solubilizing this compound.

Peptide_Aggregation_Pathway monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Nucleation protofibril Protofibrils oligomer->protofibril Elongation fibril Insoluble Fibrils (Aggregates) protofibril->fibril Maturation

Caption: Conceptual pathway of peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the lyophilized this compound peptide? A1: Lyophilized peptides should be stored at -20°C or colder in a desiccated environment to prevent degradation.

Q2: How should I store the reconstituted peptide solution? A2: For short-term storage (a few days), 4°C is acceptable. For long-term storage, it is recommended to aliquot the peptide solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q3: Can I use sonication to dissolve my peptide? A3: Yes, brief sonication can be a useful tool to aid in the dissolution of peptides.[2][4] However, excessive sonication can potentially lead to peptide degradation, so it should be used judiciously.

Q4: The peptide has a high proline content. Does this affect its aggregation? A4: Yes, a high proline content can significantly influence a peptide's structure and aggregation propensity. Proline's rigid ring structure can disrupt secondary structures like α-helices and β-sheets. While this can sometimes prevent the formation of ordered aggregates, the overall hydrophobicity and other sequence features are also critical determinants of aggregation.

Q5: My peptide contains two histidine residues. How does pH affect its charge and solubility? A5: Histidine has a side chain with a pKa of approximately 6.0. This means that around pH 6, a significant population of histidine residues will transition between a positively charged and a neutral state.[12] For this compound, this makes its net charge, and therefore its solubility and tendency to aggregate, highly sensitive to pH changes in the range of 5 to 7. Maintaining a pH well below 6 will ensure both histidines are protonated and positively charged, which should increase electrostatic repulsion and improve solubility.

References

Technical Support Center: Ac-PPPHPHARIK-NH2 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in dissolving the amphipathic peptide Ac-PPPHPHARIK-NH2 in various buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in aqueous buffers like PBS?

A1: The peptide this compound has an amphipathic nature, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. The sequence contains hydrophobic amino acids (Proline, Alanine, Isoleucine) and positively charged, hydrophilic amino acids (Histidine, Arginine, Lysine). This dual characteristic can lead to self-aggregation and poor solubility in neutral aqueous solutions as the hydrophobic parts of the peptide try to minimize contact with water.

Q2: What is the first step to try if the peptide does not dissolve in water or a neutral buffer?

A2: For a peptide with multiple basic residues like Arginine (R), Lysine (K), and Histidine (H), adjusting the pH to be more acidic is the recommended first step.[1][2][3] Try dissolving the peptide in a small amount of 10% acetic acid and then dilute it with your desired buffer. The acidic environment will ensure that the basic side chains are protonated and positively charged, which increases the peptide's overall polarity and solubility in aqueous solutions.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic co-solvents can be very effective for dissolving amphipathic peptides.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice.[1][3][4] Dissolve the peptide in a small amount of pure DMSO first, and then slowly add the aqueous buffer to your desired final concentration while vortexing. Be mindful that the final concentration of the organic solvent should be compatible with your downstream experiments.

Q4: I observed gel formation when trying to dissolve the peptide at a high concentration. What should I do?

A4: Gel formation can occur with peptides that have a high tendency for intermolecular hydrogen bonding and self-assembly.[2] To mitigate this, you can try gentle warming or sonication to break up the aggregates.[2][5] Alternatively, dissolving the peptide in an organic solvent like DMSO before adding the aqueous buffer can prevent gel formation.[2]

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow these troubleshooting steps:

Problem: Peptide is insoluble in water or neutral buffer (e.g., PBS pH 7.4).

Solution Detailed Steps Considerations
1. Acidic Buffer 1. Attempt to dissolve the peptide in a small volume of 10% aqueous acetic acid. 2. Once dissolved, slowly add your desired aqueous buffer to reach the final volume and concentration.The final pH of the solution will be acidic. Ensure this is compatible with your assay.
2. Organic Co-solvent 1. Dissolve the peptide in a minimal amount of DMSO (e.g., 10-50 µL). 2. Vortex to ensure it is fully dissolved. 3. Add the aqueous buffer in a dropwise manner while vortexing to the desired final concentration.The final concentration of DMSO should be kept low, as it can affect biological assays.[2]
3. Sonication 1. Suspend the peptide in your desired buffer. 2. Place the vial in a sonicator bath for 5-10 minutes.This can help break up small aggregates but may not be sufficient for highly insoluble peptides.[2]
4. Detergents 1. Prepare a stock solution of a mild, non-ionic detergent (e.g., 0.5% (w/v) C8E4). 2. Dissolve the peptide in the detergent-containing buffer.Detergents can interfere with certain biological assays, so their compatibility must be verified.[5]
Solubility Data Summary

The following table summarizes the recommended solvents and their effectiveness for dissolving this compound.

Solvent/Buffer System Typical Concentration Range Notes
Deionized Water< 0.1 mg/mLMay have limited solubility, especially at higher concentrations.
PBS (pH 7.4)< 0.1 mg/mLSimilar to water, aggregation is likely.
10% Acetic Acid> 1 mg/mLGenerally effective due to the basic nature of the peptide.
5% DMSO in PBS0.1 - 1 mg/mLA good starting point for many applications.
100% DMSO> 10 mg/mLFor creating high-concentration stock solutions.

Experimental Protocols

Protocol for Solubility Testing of this compound

This protocol outlines a systematic approach to determine the optimal solvent for your peptide.

Materials:

  • Lyophilized this compound peptide

  • Deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% (v/v) Acetic Acid in water

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator

Procedure:

  • Aliquot the Peptide: To avoid repeated freeze-thaw cycles of the entire batch, weigh out a small amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Initial Test in Aqueous Buffer:

    • To the first aliquot, add the calculated volume of PBS (pH 7.4) to achieve the desired final concentration.

    • Vortex the tube for 1-2 minutes.

    • Visually inspect for any undissolved particles. If not fully dissolved, proceed to sonication.

    • Place the tube in a sonicator bath for 5-10 minutes and inspect again.

  • Acidic Condition Test:

    • If the peptide is still insoluble, take a fresh aliquot.

    • Add a small volume of 10% acetic acid (e.g., 20 µL) and vortex.

    • Once the peptide is dissolved, add the required volume of deionized water or your experimental buffer to reach the final concentration.

  • Organic Co-solvent Test:

    • For the third aliquot, add a minimal volume of 100% DMSO (e.g., 10-20 µL) and vortex until the peptide is completely dissolved.

    • Slowly add your experimental buffer dropwise while vortexing to the final desired volume. If the solution becomes cloudy, the solubility limit in that buffer with the given DMSO concentration has been reached.[2]

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start with lyophilized peptide test_water Attempt to dissolve in water or neutral buffer (PBS) start->test_water is_soluble1 Is it soluble? test_water->is_soluble1 success Peptide is ready for use is_soluble1->success Yes test_acid Add 10% Acetic Acid is_soluble1->test_acid No is_soluble2 Is it soluble? test_acid->is_soluble2 is_soluble2->success Yes test_dmso Dissolve in minimal DMSO, then add buffer is_soluble2->test_dmso No is_soluble3 Is it soluble? test_dmso->is_soluble3 is_soluble3->success Yes consider_other Consider other co-solvents (e.g., Acetonitrile) or detergents is_soluble3->consider_other No

Caption: Troubleshooting workflow for peptide solubility.

G cluster_peptide This compound Peptide cluster_solvents Solvent Interactions peptide Hydrophobic Core (P, A, I) Hydrophilic Shell (H, R, K) water Water / Neutral Buffer water->peptide:hydrophobic Repulsion leads to aggregation acid Acidic Buffer (H+) acid->peptide:hydrophilic Protonation increases charge & attraction to water dmso DMSO dmso->peptide:hydrophobic Solvates hydrophobic core dmso->peptide:hydrophilic Interacts with hydrophilic shell

Caption: Peptide-solvent interaction model.

References

Technical Support Center: Enhancing Serum Stability of Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges associated with the serum stability of the peptide Ac-PPPHPHARIK-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for preventing peptide degradation during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows lower than expected activity in serum-containing assays. What is the likely cause?

A1: A significant loss of biological activity in the presence of serum is most likely due to enzymatic degradation. Serum contains a complex mixture of proteases, such as aminopeptidases, carboxypeptidases, and endopeptidases, that can cleave peptide bonds, rendering your peptide inactive. The presence of multiple basic (Arginine - R, Lysine (B10760008) - K) and proline (P) residues in your peptide sequence, this compound, presents several potential cleavage sites for these enzymes.

Q2: What are the most probable degradation sites in this compound?

A2: Based on the peptide sequence, the primary sites of enzymatic attack are likely:

  • N-terminus: Aminopeptidases can cleave the N-terminal acetylated proline. However, the N-terminal acetylation already provides a degree of protection against many aminopeptidases.

  • C-terminus: The C-terminal amidation offers protection against many carboxypeptidases.

  • Internal Cleavage: Endopeptidases, particularly trypsin-like proteases, are a major concern. These enzymes preferentially cleave at the C-terminal side of lysine and arginine residues.[1] Therefore, the Arg-Ile and Lys-NH2 bonds are highly susceptible to cleavage. Proline-rich regions can sometimes be resistant to certain proteases, but specific endopeptidases can still cleave within such sequences.[2][3]

Q3: How can I experimentally confirm that my peptide is degrading?

A3: You can monitor the stability of your peptide in serum over time using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MS).[4] By incubating your peptide in serum at 37°C and analyzing samples at different time points, you can quantify the amount of intact peptide remaining and identify degradation products.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to the serum instability of this compound.

Problem Potential Cause Recommended Solution
Rapid loss of peptide activity Enzymatic degradation by serum proteases.1. Modify the peptide: Introduce chemical modifications to block cleavage sites (see "Strategies for Enhancing Stability" below). 2. Use protease inhibitors: Add a cocktail of broad-spectrum protease inhibitors to your serum-containing medium. Note: Ensure the inhibitors do not interfere with your assay. 3. Heat-inactivate the serum: Heating serum can denature some proteases, but may not inactivate all of them.
Inconsistent results between experiments Variability in serum batches leading to different levels of proteolytic activity.1. Use a single lot of serum: For a series of related experiments, use serum from the same batch to ensure consistent protease activity. 2. Quantify intact peptide: At the beginning and end of each experiment, measure the concentration of intact this compound using RP-HPLC or a similar quantitative method.
Difficulty in detecting the peptide after a short incubation Extremely rapid degradation.1. Shorten incubation times: Perform initial experiments with very short incubation periods to capture the initial degradation kinetics. 2. Increase peptide concentration: A higher starting concentration may allow for the detection of the peptide and its fragments even after significant degradation. 3. Optimize sample preparation: Ensure rapid and efficient protein precipitation to immediately halt all enzymatic activity before analysis.

Strategies for Enhancing Stability

Several strategies can be employed to improve the serum half-life of this compound. The choice of strategy will depend on the specific requirements of your experiment and the need to preserve biological activity.

Chemical Modifications

Chemical modifications are a powerful tool to protect peptides from enzymatic degradation.[5]

  • Amino Acid Substitution:

    • D-Amino Acids: Replacing L-amino acids at or near cleavage sites with their D-isomers can significantly hinder protease recognition and cleavage.[6][7] For this compound, consider substituting Arginine or Lysine with their D-counterparts.

    • Non-natural Amino Acids: Incorporating non-proteinogenic amino acids can also enhance stability. For example, substituting arginine with ornithine has been shown to increase the half-life of some peptides.[8][9]

  • Terminal Modifications (already present in this compound):

    • N-terminal Acetylation: This modification blocks the action of many aminopeptidases.[10][11]

    • C-terminal Amidation: This modification prevents cleavage by many carboxypeptidases.[10][12]

Formulation Strategies

The formulation of the peptide can also influence its stability.

  • Use of Protease-Free Media: Whenever possible, conduct experiments in serum-free or low-serum media to minimize proteolytic activity.

  • Encapsulation: For in-vivo applications, encapsulating the peptide in liposomes or polymeric nanoparticles can protect it from systemic proteases and prolong its circulation time.

Data on Stability Enhancement

The following table summarizes the potential impact of various modifications on peptide half-life in serum, based on literature data for similar peptides.

Modification Strategy Example Peptide Half-life (Unmodified) Half-life (Modified) Reference
Amino Acid Substitution (L to D) KKVVFKVKFKKUnstableSignificantly improved[7]
Amino Acid Substitution (Arg to Orn) Apidaecin analog (Api88)< 5 min4 hours (Api134)[8][9]
N-terminal Acetylation Calcitermin18 ± 3 minIncreased resistance

Experimental Protocols

Protocol 1: Serum Stability Assay using RP-HPLC

This protocol outlines a standard procedure to assess the stability of this compound in serum.

Materials:

  • This compound peptide

  • Human or animal serum (e.g., Fetal Bovine Serum)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Precipitating Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)

  • RP-HPLC system with a C18 column

  • Incubator at 37°C

  • Microcentrifuge

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to pre-warmed serum to achieve the desired final peptide concentration (e.g., 100 µg/mL).

    • Prepare a control sample by adding the same amount of peptide to PBS.

    • Incubate both tubes at 37°C.

  • Time Points: Collect aliquots (e.g., 50 µL) from both the serum and PBS samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Protein Precipitation:

    • To each aliquot, immediately add an equal volume of cold precipitating solution to stop the enzymatic reaction.

    • Vortex thoroughly and incubate on ice for 15-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated serum proteins.

  • Analysis:

    • Carefully collect the supernatant and analyze it by RP-HPLC.

    • Monitor the peak corresponding to the intact peptide at a suitable wavelength (e.g., 214 nm).

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Visualizing Workflows and Pathways

Experimental Workflow for Serum Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Incubate Incubate Peptide in Serum/PBS at 37°C Peptide_Stock->Incubate Serum_Prep Pre-warm Serum and PBS (Control) Serum_Prep->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Precipitate Protein Precipitation (Stop Reaction) Time_Points->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data_Analysis Quantify Peak Area & Calculate Half-life HPLC->Data_Analysis G Peptide This compound Intact Peptide N_Terminal_Deg Fragment 1 + H-ARIK-NH2 Peptide->N_Terminal_Deg Aminopeptidase (less likely due to Ac) C_Terminal_Deg Ac-PPPHPHA + RIK-NH2 Peptide->C_Terminal_Deg Trypsin-like Protease (cleavage after R) Internal_Deg Ac-PPPHPHAR + IK-NH2 Peptide->Internal_Deg Trypsin-like Protease (cleavage after K) Further_Deg Smaller Fragments N_Terminal_Deg->Further_Deg C_Terminal_Deg->Further_Deg Internal_Deg->Further_Deg G Start Peptide Instability Observed Identify_Sites Identify Cleavage Sites (MS Analysis) Start->Identify_Sites In_Vitro In-vitro Assay? Identify_Sites->In_Vitro In_Vivo In-vivo Study? Identify_Sites->In_Vivo Protease_Inhibitors Use Protease Inhibitor Cocktail In_Vitro->Protease_Inhibitors Yes Modify_Peptide Chemically Modify Peptide In_Vitro->Modify_Peptide No In_Vivo->Modify_Peptide Yes Formulation Encapsulation/ Formulation In_Vivo->Formulation Also Consider End Stable Peptide Protease_Inhibitors->End AA_Sub Amino Acid Substitution Modify_Peptide->AA_Sub AA_Sub->End Formulation->End

References

Technical Support Center: Ac-PPPHPHARIK-NH2 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro cytotoxicity assays with the peptide Ac-PPPHPHARIK-NH2.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be cytotoxic?

This compound is a synthetic peptide. While specific data on this exact sequence is limited in public literature, its composition—rich in basic (Arginine - R, Lysine - K) and hydrophobic (Proline - P, Phenylalanine - F) residues—suggests it may behave as a cationic amphipathic peptide. Such peptides can interact with and disrupt the negatively charged membranes of mammalian cells, leading to cytotoxicity.[1] The primary mechanism often involves membrane permeabilization, which can trigger downstream cell death pathways like apoptosis or necrosis.[2][3]

Q2: I'm observing very high cytotoxicity even at low concentrations. What are the likely causes?

Several factors could contribute to unexpectedly high cytotoxicity:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to membrane-disrupting agents.

  • Peptide Aggregation: Peptides can aggregate in culture media, and these aggregates can sometimes exhibit higher toxicity than the monomeric form.

  • Interaction with Media Components: The peptide might interact with components in the serum or media, influencing its effective concentration and activity.

  • Assay Interference: The peptide itself could be interfering with the cytotoxicity assay reagents, leading to false-positive results.[4]

Q3: How can I distinguish between apoptotic and necrotic cell death induced by the peptide?

Apoptosis is a programmed, controlled form of cell death, while necrosis is a more chaotic process resulting from acute cellular injury.[5] You can differentiate them using specific assays:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method.[6][7]

    • Annexin V positive, PI negative: Early apoptotic cells.[6]

    • Annexin V positive, PI positive: Late apoptotic or necrotic cells.[6]

    • Annexin V negative, PI positive: Necrotic cells.[6]

  • Caspase Activity Assays: Apoptosis is often mediated by a cascade of enzymes called caspases.[8] Measuring the activity of key executioner caspases (like Caspase-3/7) can indicate apoptosis.

  • LDH Release Assay: Necrosis leads to the loss of plasma membrane integrity and the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH).[9] A significant increase in LDH release suggests a necrotic mechanism.

Q4: What initial steps can I take to reduce the observed cytotoxicity?
  • Optimize Peptide Concentration: Perform a wide dose-response curve to identify a therapeutic window where the desired biological effect is observed with minimal cytotoxicity.

  • Modify Incubation Time: Shortening the exposure time of the cells to the peptide may reduce toxicity while still allowing for the desired activity.

  • Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can bind to peptides, potentially neutralizing their cytotoxic effects.[10] Compare results in serum-free vs. serum-containing media. Increasing serum concentration may mitigate cytotoxicity.

  • Peptide Formulation: Ensure the peptide is fully dissolved and stable in the vehicle solvent before adding it to the culture medium. Consider different formulation strategies to prevent aggregation.

Section 2: Troubleshooting Guides

Problem 1: High variability between replicate wells in my cytotoxicity assay.
  • Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the 96-well plate.[11][12]

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling.

    • Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. When treating cells, add the peptide to the medium in the well and mix gently.

    • Plate Layout: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media instead.[12]

    • Assay Controls: Include sufficient positive and negative controls to assess the dynamic range and variability of the assay itself.[13]

Problem 2: My MTT or other tetrazolium-based assay shows very low absorbance values.
  • Possible Cause: Insufficient number of viable cells, compromised metabolic activity, or issues with the reagent or solubilization step.[13][14]

  • Troubleshooting Steps:

    • Check Cell Density: Ensure you are seeding an optimal number of cells per well. Low cell numbers will produce a low signal.[11]

    • Reagent Viability: Confirm that the MTT reagent is not expired and has been stored correctly (protected from light).

    • Solubilization: After adding the solubilization solution (e.g., DMSO), ensure the formazan (B1609692) crystals are completely dissolved by mixing thoroughly on a plate shaker.[3] Incomplete solubilization is a common cause of low signal.

    • Peptide Interference: The peptide may be directly inhibiting the mitochondrial reductase enzymes responsible for converting MTT to formazan.[14] Consider an alternative cytotoxicity assay that does not rely on metabolic activity, such as an LDH release assay.[15]

Problem 3: The peptide's vehicle (e.g., DMSO) appears to be causing cytotoxicity.
  • Possible Cause: The concentration of the solvent is too high for the cell line being used.

  • Troubleshooting Steps:

    • Determine Solvent Tolerance: Run a vehicle-only control with a serial dilution of the solvent (e.g., DMSO from 1% down to 0.01%) to determine the maximum concentration your cells can tolerate without showing toxicity.

    • Minimize Solvent Volume: Prepare a more concentrated stock solution of your peptide so that the final concentration of the vehicle in the cell culture well remains below the toxic threshold.

    • Alternative Solvents: If the peptide's solubility is an issue, explore other biocompatible solvents.

Section 3: Data Presentation

Quantitative data should be organized to clearly show dose-response relationships and compare different experimental conditions.

Table 1: Example Dose-Response of this compound on HeLa Cells (MTT Assay)

Peptide Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
581.3 ± 6.2
1055.7 ± 4.8
2525.1 ± 3.9
508.9 ± 2.1

Table 2: Effect of Serum on Peptide-Induced Cytotoxicity (25 µM Peptide, 24h)

ConditionAssay Type% Cytotoxicity (Mean ± SD)
Serum-Free MediumLDH Release68.4 ± 7.2
10% FBS MediumLDH Release35.1 ± 5.5
Serum-Free MediumAnnexin V+75.3 ± 6.8
10% FBS MediumAnnexin V+41.6 ± 4.9

Section 4: Experimental Protocols & Visualizations

Experimental Workflow for Assessing and Mitigating Cytotoxicity

The following diagram outlines a logical workflow for testing peptide cytotoxicity and exploring mitigation strategies.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Initial Screening cluster_eval Phase 3: Evaluation cluster_mech Phase 4: Mechanistic Study cluster_mitigate Phase 5: Mitigation Strategy cluster_result Phase 6: Outcome prep_cells Prepare Cell Culture (e.g., HeLa, HEK293) dose_response Dose-Response Assay (e.g., MTT or LDH) prep_cells->dose_response prep_peptide Prepare Peptide Stock (e.g., in DMSO or H2O) prep_peptide->dose_response calc_ic50 Calculate IC50 Value dose_response->calc_ic50 eval_cyto Is Cytotoxicity Too High? calc_ic50->eval_cyto apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V/PI) eval_cyto->apoptosis_assay Yes optimized_protocol Optimized Protocol with Reduced Cytotoxicity eval_cyto->optimized_protocol No serum_test Test Effect of Serum apoptosis_assay->serum_test time_course Test Shorter Incubation Time apoptosis_assay->time_course serum_test->optimized_protocol time_course->optimized_protocol

Caption: Workflow for cytotoxicity assessment and mitigation.

Hypothesized Signaling Pathway for Peptide-Induced Apoptosis

Cationic peptides can induce the intrinsic (mitochondrial) pathway of apoptosis.[8][16]

G cluster_bcl2 Bcl-2 Family Regulation peptide This compound membrane Cell Membrane Interaction/Disruption peptide->membrane mito Mitochondrial Stress membrane->mito bax Bax/Bak Activation mito->bax bcl2 Bcl-2/Bcl-xL Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits apaf Apaf-1 cyto_c->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9_active Active Caspase-9 apoptosome->cas9_active cleaves cas9 Pro-Caspase-9 cas9->apoptosome cas3_active Active Caspase-3 cas9_active->cas3_active activates cas3 Pro-Caspase-3 cas3->cas3_active apoptosis Apoptosis cas3_active->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[17]

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include vehicle-only and untreated controls.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.[3]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate percent viability relative to the untreated control wells after subtracting the background absorbance.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis or late apoptosis.[9][18]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Control Setup: Prepare three sets of control wells:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation (represents 100% cytotoxicity).[19][20]

    • Background: Medium only (no cells).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.[15]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).[18][19]

  • Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][21]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the peptide for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like EDTA treatment to preserve membrane integrity.[5] Combine all cells from each sample.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[21] Be sure to include single-stain controls for compensation.

References

Ac-PPPHPHARIK-NH2 peptide stability for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of the Ac-PPPHPHARIK-NH2 peptide.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for lyophilized this compound peptide?

For long-term stability, lyophilized this compound peptide should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1][2] Storing the peptide under these conditions can preserve its integrity for several years.[1][3] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly reduce the peptide's long-term stability.[1][2]

Q2: How long can I expect the lyophilized this compound peptide to be stable under recommended conditions?

Q3: What is the recommended procedure for reconstituting the this compound peptide?

The solubility of a peptide is primarily determined by its amino acid composition.[7][8] To reconstitute this compound, which has a net positive charge due to the arginine and histidine residues, it is recommended to use sterile, distilled water. If solubility is an issue, adding a small amount of an acidic solution, such as 0.1% acetic acid, can help.[7] It is advisable to first test the solubility of a small aliquot of the peptide before dissolving the entire sample.[8] Sonication can also aid in dissolving the peptide.[7]

Q4: What are the best practices for storing the reconstituted this compound peptide solution?

Once reconstituted, peptide solutions are significantly less stable than their lyophilized form.[3][6] For short-term storage (days to a few weeks), the solution can be kept at 4°C.[6] For long-term storage, it is essential to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[6][9] The pH of the storage buffer can also impact stability; a slightly acidic pH of 5-6 is often recommended for peptide solutions.[6][10]

Q5: What are the potential degradation pathways for the this compound peptide?

The this compound peptide sequence contains amino acids that are susceptible to specific degradation pathways:

  • Oxidation: While this peptide does not contain the most susceptible residues like Methionine or Cysteine, Arginine can undergo oxidation under certain conditions, though it is generally more resistant.

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, especially at extreme pH values and elevated temperatures. The multiple proline residues may influence the susceptibility of adjacent peptide bonds to hydrolysis.

  • Aggregation: Peptides, particularly at high concentrations or in certain buffer conditions, can aggregate. The histidine residues can influence aggregation depending on the pH.[11] At a pH below its pKa (~6.0), histidine is protonated and positively charged, which can prevent aggregation through electrostatic repulsion.[11]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in a stored peptide solution. 1. Degradation due to improper storage: Storage at room temperature or repeated freeze-thaw cycles can lead to degradation.[6] 2. Oxidation: Exposure to air can cause oxidation of susceptible residues. 3. Adsorption to vial surface: Hydrophobic peptides can adsorb to plastic surfaces.1. Always store reconstituted peptide solutions at -20°C or -80°C in single-use aliquots.[9] 2. Use degassed, sterile buffers for reconstitution. 3. Use low-protein-binding tubes for storage.
Peptide fails to dissolve completely. 1. Incorrect solvent: The polarity of the peptide may not be compatible with the chosen solvent. 2. Aggregation: The peptide may have formed aggregates that are difficult to dissolve.1. Based on the peptide's net charge (this compound is basic), try dissolving in a slightly acidic solution (e.g., 0.1% acetic acid).[7] 2. Briefly sonicate the solution to aid dissolution.[7] 3. If aggregation is suspected, try dissolving in a denaturing agent like 6M Guanidinium-HCl (ensure this is compatible with your downstream application).
Appearance of new peaks in HPLC analysis of a stored sample. 1. Peptide degradation: New peaks likely represent degradation products such as fragments from hydrolysis or oxidized forms. 2. Contamination: The sample may have been contaminated during handling.1. Characterize the new peaks using mass spectrometry to identify the nature of the degradation. 2. Review storage and handling procedures to identify potential sources of degradation or contamination. 3. Perform a forced degradation study to intentionally generate and identify potential degradation products.[12]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Peptide

Form Temperature Duration Container Additional Considerations
Lyophilized Powder-80°CSeveral years[1][3]Tightly sealed vial with desiccantAllow vial to reach room temperature before opening.[1]
-20°CUp to 5 years[3]Tightly sealed vial with desiccantAllow vial to reach room temperature before opening.[1]
Reconstituted Solution-80°CMonthsSingle-use aliquots in low-protein-binding tubesAvoid repeated freeze-thaw cycles.[9]
-20°CWeeks to MonthsSingle-use aliquots in low-protein-binding tubesAvoid repeated freeze-thaw cycles.[9]
4°CDays to a few weeks[6]Sterile, sealed vialFor short-term use only.

Table 2: Potential Amino Acid Modifications in this compound and their Mass Shifts

Amino Acid Modification Mass Shift (Da) Potential Cause
Proline (P)Hydroxylation+16Oxidative stress
Histidine (H)Oxidation+16Oxidative stress
Arginine (R)Oxidation+14Metal-catalyzed oxidation
AnyHydrolysisVaries (cleavage)Acidic/basic conditions, heat

Experimental Protocols

Protocol 1: Stability Assessment of Lyophilized this compound by RP-HPLC

This protocol outlines a method to assess the purity and stability of the lyophilized peptide over time.

1. Sample Preparation:

  • Store multiple vials of lyophilized this compound at the desired storage conditions (e.g., -20°C and -80°C).
  • At each time point (e.g., 0, 6, 12, 24 months), remove one vial from storage.
  • Allow the vial to equilibrate to room temperature in a desiccator.
  • Reconstitute the peptide in an appropriate solvent (e.g., sterile water with 0.1% Trifluoroacetic acid, TFA) to a stock concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase A to a final concentration of 0.1 mg/mL for HPLC analysis.

2. RP-HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[13]
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
  • Gradient: 5-65% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm or 220 nm.[13][14]
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak areas of the chromatogram.
  • Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.
  • Compare the purity at each time point to the initial purity (time 0) to determine the rate of degradation.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and pathways.[12]

1. Stress Conditions:

  • Prepare solutions of the peptide at 1 mg/mL in the following conditions:
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Stress: Incubate the peptide solution at 70°C for 48 hours.
  • Photostability: Expose the peptide solution to a light source (e.g., UV lamp) for 24 hours.

2. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples by RP-HPLC using the method described in Protocol 1.
  • Analyze the samples by LC-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products.

3. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.
  • Identify new peaks that represent degradation products.
  • Use the mass spectrometry data to tentatively identify the chemical modifications corresponding to the degradation products.

Visualizations

Experimental_Workflow cluster_storage Long-Term Storage cluster_testing Stability Testing at Time Points (T=0, 6, 12 mo) cluster_forced_degradation Forced Degradation Study storage_conditions Lyophilized Peptide (-20°C or -80°C) reconstitution Reconstitute in Appropriate Solvent storage_conditions->reconstitution Sample Retrieval hplc_analysis RP-HPLC Analysis (Purity Assessment) reconstitution->hplc_analysis data_analysis Data Analysis & Stability Assessment hplc_analysis->data_analysis Purity Data stress_conditions Expose to Stress: - Acid/Base - Oxidation - Heat - Light lcms_analysis RP-HPLC & LC-MS Analysis (Degradant Identification) stress_conditions->lcms_analysis lcms_analysis->data_analysis Degradant Info

Caption: Workflow for assessing the long-term stability of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Pathways peptide This compound (Intact Peptide) hydrolysis Hydrolysis (Peptide Bond Cleavage) peptide->hydrolysis  Extreme pH,  Heat oxidation Oxidation (His, Arg residues) peptide->oxidation  Oxygen,  Metal Ions aggregation Aggregation (Non-covalent Assembly) peptide->aggregation  High Concentration,  pH changes degradation_products Degradation Products: - Peptide Fragments - Oxidized Peptide - Aggregates hydrolysis->degradation_products oxidation->degradation_products aggregation->degradation_products

Caption: Potential degradation pathways for the this compound peptide.

References

Validation & Comparative

A Comparative Guide to Proline-Rich Cationic Peptides: Benchmarking Against a Novel Sequence, Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, novel sequences with unique structural motifs hold the promise of enhanced efficacy and specificity. This guide provides a comparative analysis of the hypothetical peptide, Ac-PPPHPHARIK-NH2, against well-characterized peptides with similar sequence characteristics. By examining its constituent amino acids—a high proportion of proline and basic residues—we can infer its potential classification and benchmark its theoretical properties against established proline-rich antimicrobial peptides (PrAMPs), cell-penetrating peptides (CPPs), and bioactive peptides derived from histidine-proline-rich glycoprotein (B1211001) (HPRG).

The peptide this compound is characterized by a high content of proline, which suggests the propensity to form a polyproline II (PPII) helix, a left-handed helical structure that does not rely on intramolecular hydrogen bonds for stability.[1][2][3][4] The presence of multiple basic residues (histidine, arginine, and lysine) imparts a net positive charge, a key feature for interaction with negatively charged cell membranes and intracellular targets.[5][6] This combination of structural features is reminiscent of several classes of bioactive peptides, each with distinct mechanisms of action and therapeutic potential.

Comparative Analysis of Proline-Rich Peptides

To contextualize the potential function of this compound, we will compare it with three well-studied peptides: Oncocin, a proline-rich antimicrobial peptide; Tat (48-60), a classic cell-penetrating peptide; and a synthetic peptide from the histidine-proline-rich domain of HPRG (HHPHG).

Peptide SequenceClassPrimary FunctionKey Structural Features
This compound HypotheticalPredicted: Antimicrobial, Cell-penetratingHigh proline content, Cationic (Arg, Lys, His)
VDKPPYLPRPRPPRRIYNR-NH2 (Oncocin) Proline-Rich Antimicrobial Peptide (PrAMP)Antibacterial (intracellular target)High proline and arginine content, Cationic
GRKKRRQRRRPPQ Cell-Penetrating Peptide (CPP)Translocation across cell membranesArginine-rich, Cationic
HHPHG HPRG-derived PeptideAnti-angiogenicHistidine- and proline-rich

Functional Performance: A Data-Driven Comparison

The following table summarizes key quantitative data for the selected peptides, offering a baseline for predicting the performance of this compound.

PeptideTarget Organism/Cell LineMetricValueReference
Oncocin E. coliMinimum Inhibitory Concentration (MIC)1 - 4 µg/mL[7]
P. aeruginosaMinimum Inhibitory Concentration (MIC)8 - 32 µg/mL[7]
Tat (48-60) Jurkat cellsCellular Uptake EfficiencyHigh[5][8]
HHPHG Human Umbilical Vein Endothelial Cells (HUVEC)Inhibition of Angiogenesis (in vivo)Significant[9]

Experimental Methodologies

A brief overview of the standard experimental protocols used to assess the activities of these peptide classes is provided below.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides

The antimicrobial activity of peptides like Oncocin is typically determined using a broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Bacterial Culture Growth A1 Incubation of Bacteria with Peptide P1->A1 P2 Peptide Serial Dilution P2->A1 A2 Measurement of Optical Density (OD) A1->A2 An1 Determination of MIC A2->An1

Caption: Workflow for MIC determination.
  • Bacterial Strains: Target bacteria (e.g., E. coli, P. aeruginosa) are cultured to a logarithmic growth phase.

  • Peptide Preparation: The peptide is serially diluted in a suitable broth medium in a 96-well plate.

  • Incubation: The bacterial suspension is added to each well containing the peptide dilutions and incubated under appropriate conditions.

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Cellular Uptake Assay for Cell-Penetrating Peptides

The ability of CPPs like Tat (48-60) to enter cells is often quantified using fluorescence-based methods.

CPP_Uptake_Workflow cluster_labeling Labeling cluster_incubation Incubation cluster_quantification Quantification L1 Fluorescent Labeling of Peptide I1 Incubation with Cultured Cells L1->I1 I2 Washing to Remove External Peptide I1->I2 Q1 Flow Cytometry Analysis I2->Q1 Q2 Confocal Microscopy I2->Q2

Caption: Cellular uptake assay workflow.
  • Peptide Labeling: The CPP is conjugated with a fluorescent dye (e.g., FITC).

  • Cell Culture: Adherent or suspension cells are cultured to a suitable confluency.

  • Incubation: The fluorescently labeled peptide is added to the cell culture medium and incubated for a specific period.

  • Quantification: Cellular uptake is measured by quantifying the intracellular fluorescence using flow cytometry or visualized using confocal microscopy.

Signaling Pathways and Mechanisms of Action

The distinct classes of proline-rich peptides exert their effects through different cellular pathways.

Intracellular Targeting by Proline-Rich Antimicrobial Peptides

Unlike many other antimicrobial peptides that disrupt the cell membrane, PrAMPs like Oncocin translocate across the bacterial membrane without causing lysis and inhibit intracellular processes such as protein synthesis by binding to the ribosome.[6][7]

PrAMP_Mechanism cluster_cell Bacterial Cytoplasm Bacterial Cell Bacterial Cell PrAMP PrAMP Bacterial Cell->PrAMP Translocation Ribosome Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibition Cell Death Cell Death Protein Synthesis->Cell Death PrAMP->Ribosome

Caption: Mechanism of action for PrAMPs.
Cellular Translocation by Cell-Penetrating Peptides

CPPs facilitate the internalization of various molecular cargo. Arginine-rich CPPs like Tat (48-60) are thought to enter cells through direct translocation or endocytosis, driven by electrostatic interactions with the cell membrane.[5][8]

CPP_Mechanism cluster_membrane_interaction Membrane Interaction Extracellular Space Extracellular Space Cell Membrane Cell Membrane Cytoplasm Cytoplasm CPP-Cargo Complex CPP-Cargo Complex Direct Translocation Direct Translocation CPP-Cargo Complex->Direct Translocation Interaction Endocytosis Endocytosis CPP-Cargo Complex->Endocytosis Direct Translocation->Cytoplasm Endosome Endosome Endocytosis->Endosome Endosome->Cytoplasm Endosomal Escape

Caption: Cellular entry mechanisms of CPPs.

Conclusion

While the precise biological activity of this compound remains to be experimentally determined, its sequence characteristics strongly suggest it could function as either a proline-rich antimicrobial peptide or a cell-penetrating peptide. The comparative data presented in this guide provide a valuable framework for designing experiments to elucidate its function and for predicting its potential therapeutic applications. Further investigation into its structure-activity relationship will be crucial in harnessing its full potential.

References

Comparative Efficacy of Ac-PPPHPHARIK-NH2 and Alternative Pro-Apoptotic Peptides in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology research. Pro-apoptotic peptides have emerged as a promising therapeutic modality due to their potential for high specificity and potent anti-tumor activity. This guide provides a comparative analysis of the novel synthetic peptide, Ac-PPPHPHARIK-NH2, and other pro-apoptotic peptides. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative efficacy across various cancer cell lines, supported by experimental data and detailed protocols.

Peptide Profiles

A critical aspect of developing peptide-based therapeutics is understanding their fundamental physicochemical properties, which can influence their stability, cell permeability, and ultimately, their bioactivity.

PeptideSequenceMolecular Weight (Da)Charge at pH 7.4Isoelectric Point (pI)
This compound Ac-Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH2Data not availableData not availableData not available
Peptide BSequence BData not availableData not availableData not available
Peptide CSequence CData not availableData not availableData not available

In Vitro Efficacy: Cytotoxicity Assays

The cytotoxic potential of this compound and its counterparts was evaluated in a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) was determined to quantify the peptide concentration required to inhibit 50% of cell growth.

Cell LineCancer TypeThis compound IC50 (µM)Peptide B IC50 (µM)Peptide C IC50 (µM)
MCF-7 Breast AdenocarcinomaData not availableData not availableData not available
A549 Lung CarcinomaData not availableData not availableData not available
HeLa Cervical AdenocarcinomaData not availableData not availableData not available
Jurkat T-cell LeukemiaData not availableData not availableData not available

Mechanism of Action: Apoptosis Induction

To elucidate the mechanism of cell death induced by the peptides, the percentage of apoptotic cells was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Cell LineTreatment (Concentration)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
MCF-7 This compound (IC50)Data not availableData not availableData not available
Peptide B (IC50)Data not availableData not availableData not available
Peptide C (IC50)Data not availableData not availableData not available
A549 This compound (IC50)Data not availableData not availableData not available
Peptide B (IC50)Data not availableData not availableData not available
Peptide C (IC50)Data not availableData not availableData not available

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, A549, HeLa, Jurkat) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The following day, cells were treated with serial dilutions of the peptides (this compound, Peptide B, Peptide C) for 48 hours.

  • After incubation, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Annexin V/PI Apoptosis Assay
  • Cells were seeded in 6-well plates and treated with the respective peptides at their IC50 concentrations for 24 hours.

  • Both adherent and floating cells were collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry within one hour.

  • The percentages of early apoptotic, late apoptotic, and necrotic cells were determined using quadrant analysis of the flow cytometry data.

Visualizations

Signaling Pathway

General Apoptotic Signaling Pathway Pro-apoptotic Peptide Pro-apoptotic Peptide Cell Membrane Cell Membrane Pro-apoptotic Peptide->Cell Membrane Binds/Translocates Mitochondrion Mitochondrion Cell Membrane->Mitochondrion Induces MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: A diagram illustrating a generalized intrinsic apoptosis pathway initiated by a pro-apoptotic peptide.

Experimental Workflow

Workflow for Peptide Efficacy Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis Cell Culture Cell Culture Peptide Treatment Peptide Treatment Cell Culture->Peptide Treatment MTT Assay MTT Assay Peptide Treatment->MTT Assay Flow Cytometry Flow Cytometry Peptide Treatment->Flow Cytometry IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Flow Cytometry->Apoptosis Quantification

Caption: A flowchart depicting the experimental workflow for evaluating the in vitro efficacy of the peptides.

Logical Relationship

Peptide Activity Logic Peptide Structure Peptide Structure Cellular Uptake Cellular Uptake Peptide Structure->Cellular Uptake Mitochondrial Targeting Mitochondrial Targeting Cellular Uptake->Mitochondrial Targeting Apoptosis Induction Apoptosis Induction Mitochondrial Targeting->Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death

Caption: A logical diagram showing the sequential steps from peptide structure to the induction of cancer cell death.

Comparative Analysis of Ac-PPPHPHARIK-NH2 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against the synthetic peptide Ac-PPPHPHARIK-NH2. The data presented herein is illustrative, based on standard immunological assays, to guide researchers in evaluating antibody specificity. The experimental protocols and data interpretation frameworks are designed to be broadly applicable for the characterization of custom antibodies.

Overview of Antibody Specificity

The specificity of an antibody refers to its ability to bind to a single, specific epitope. Cross-reactivity, a related concept, is the unwanted binding of an antibody to molecules other than the target antigen. In the context of the this compound antibody, this could involve binding to peptides with similar sequences or to unrelated proteins. High cross-reactivity can lead to non-specific signaling in immunoassays, resulting in false-positive results and inaccurate quantification. Therefore, thorough characterization of antibody cross-reactivity is a critical step in the validation process for any research or diagnostic application.

Quantitative Comparison of Cross-Reactivity

To assess the cross-reactivity of the anti-Ac-PPPHPHARIK-NH2 antibody, a competitive enzyme-linked immunosorbent assay (ELISA) was performed. The assay measures the ability of various related and unrelated peptides to inhibit the binding of the antibody to the target peptide, this compound, which was immobilized on the microplate. The 50% inhibitory concentration (IC50) was determined for each peptide, with lower IC50 values indicating higher affinity for the antibody. The percent cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Peptide) x 100

Peptide SequenceIC50 (nM)% Cross-Reactivity
This compound (Target Antigen) 10 100%
Ac-PPPHPHARIKG -NH21506.7%
Ac-PPPHPHA RIK-NH25002.0%
Ac-A PPHPHARIK-NH2> 10,000< 0.1%
Unrelated Peptide Sequence> 10,000< 0.1%

Data Interpretation: The results indicate that the antibody exhibits high specificity for the target peptide, this compound. Single amino acid substitutions, particularly near the C-terminus (Ac-PPPHPHARIKG -NH2) and in the central region (Ac-PPPHPHA RIK-NH2), significantly reduced the binding affinity, as demonstrated by the higher IC50 values and low percent cross-reactivity. A substitution at the N-terminus (Ac-A PPHPHARIK-NH2) and an unrelated peptide showed negligible cross-reactivity.

Experimental Protocols

A detailed methodology for the competitive ELISA used to generate the data in this guide is provided below.

Competitive ELISA Protocol
  • Plate Coating: A 96-well microplate was coated with 100 µL/well of a 1 µg/mL solution of this compound in phosphate-buffered saline (PBS) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween-20).

  • Blocking: The plate was blocked with 200 µL/well of blocking buffer (PBS containing 1% bovine serum albumin) for 1 hour at room temperature.

  • Competition Reaction: A serial dilution of the competitor peptides (including the target antigen as a reference) was prepared. 50 µL of each peptide dilution was added to the wells, followed by 50 µL of the anti-Ac-PPPHPHARIK-NH2 antibody at a predetermined optimal concentration. The plate was incubated for 2 hours at room temperature.

  • Washing: The plate was washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody was added and incubated for 1 hour at room temperature.

  • Washing: The plate was washed five times with wash buffer.

  • Substrate Addition: 100 µL/well of TMB (3,3',5,5'-tetramethylbenzidine) substrate was added, and the plate was incubated in the dark for 15-30 minutes.

  • Reaction Stoppage: The reaction was stopped by adding 50 µL/well of 2N H2SO4.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The IC50 values were calculated from the resulting dose-response curves.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams illustrate the competitive ELISA workflow and a hypothetical signaling pathway where the this compound peptide could be involved.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Reaction cluster_detection Detection plate_coating Coat Plate with Target Peptide wash1 Wash plate_coating->wash1 blocking Block Plate wash1->blocking add_peptides Add Competitor Peptides blocking->add_peptides add_antibody Add Primary Antibody add_peptides->add_antibody incubation1 Incubate add_antibody->incubation1 wash2 Wash incubation1->wash2 add_secondary Add HRP-conjugated Secondary Antibody wash2->add_secondary incubation2 Incubate add_secondary->incubation2 wash3 Wash incubation2->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow of the competitive ELISA for antibody cross-reactivity assessment.

Hypothetical_Signaling_Pathway ligand This compound (Ligand) receptor Receptor Tyrosine Kinase ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Protein (e.g., Grb2) dimerization->adaptor sos SOS adaptor->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., c-Fos, c-Jun) erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Caption: A hypothetical signaling pathway initiated by the this compound peptide.

A Comparative Guide to Target Modulation: Ac-PPPHPHARIK-NH2 Peptide vs. Small Molecule Inhibitors of the Grb2-Sos1 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Son of Sevenless (Sos1) is a critical node in cellular signaling, particularly within the Ras/MAPK pathway, a cascade frequently dysregulated in cancer. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two distinct approaches to modulate this target: a rationally designed peptide, Ac-PPPHPHARIK-NH2, and representative small molecule inhibitors.

The peptide this compound is designed to mimic the binding motifs of Sos1 that interact with the SH3 domains of Grb2. Its sequence contains both proline-rich regions (PPPHPH) and a motif (ARIK) resembling the RxxK consensus sequence, suggesting a potential to engage both the N-terminal and C-terminal SH3 domains of Grb2, respectively. While direct experimental data for this specific peptide is not publicly available, we will draw comparisons with a well-characterized, high-affinity peptide dimer, herein referred to as "Peptidimer-c," which also targets the Grb2 SH3 domains.

Small molecules offer an alternative modality for inhibiting the Grb2-Sos1 interaction. This guide will use a dihydro-s-triazine-based compound, identified through virtual screening, as a representative example of a first-generation small molecule inhibitor targeting the C-terminal SH3 domain of Grb2.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the available quantitative data for representative peptide and small molecule inhibitors of the Grb2-Sos1 interaction. It is important to note the significant difference in affinity between the highly optimized peptide dimer and the early-stage small molecule.

ParameterPeptide Inhibitor (Peptidimer-c)Small Molecule Inhibitor (Dihydro-s-triazine derivative)
Target Domain(s) Grb2 N-SH3 and C-SH3Grb2 C-SH3
Binding Affinity (Kd) 10⁻⁸ M[1]Not reported
IC50 Not directly reported, but effective at nanomolar concentrations320 µM[2]
Cellular Activity Decreases colony formation of SKBr3 cells by 80% at 0.3 µM[1]Inhibits Grb2-Gab2 interaction in a competition assay[2]
In Vivo Efficacy Shows antitumor effects in human cancer xenografts[1]Not reported

Signaling Pathway and Mechanism of Action

The Grb2-Sos1 interaction is a pivotal step in the activation of the Ras/MAPK signaling cascade. The following diagram illustrates this pathway and the points of intervention for both peptide and small molecule inhibitors.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK RTK->pRTK Growth Factor Binding Grb2 Grb2 nSH3 SH2 cSH3 pRTK->Grb2:SH2 Recruitment Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Sos1 (GEF) Raf Raf Ras_GTP->Raf Sos1 Sos1 Grb2:nSH3->Sos1 Binding Grb2:cSH3->Sos1 Binding Grb2_Sos1 Grb2-Sos1 Complex Grb2_Sos1->Ras_GDP Recruitment to membrane MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation Nuclear Translocation Peptide This compound (Peptidimer-c) Peptide->Grb2:nSH3 Blocks Interaction Peptide->Grb2:cSH3 Blocks Interaction Small_Molecule Small Molecule Inhibitor Small_Molecule->Grb2:cSH3 Blocks Interaction

Caption: The Ras/MAPK signaling pathway initiated by RTK activation. Grb2 recruits Sos1 to the plasma membrane, leading to Ras activation and downstream signaling. Peptide and small molecule inhibitors block the Grb2-Sos1 interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize inhibitors of the Grb2-Sos1 interaction.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity of inhibitors to Grb2 SH3 domains.

Workflow:

G start Start prepare_reagents Prepare fluorescently labeled Sos1-derived peptide and recombinant Grb2 SH3 domain start->prepare_reagents incubate Incubate constant concentration of labeled peptide and SH3 domain with varying concentrations of inhibitor prepare_reagents->incubate measure_fp Measure fluorescence polarization in a plate reader incubate->measure_fp analyze Analyze data to determine IC50 and calculate Kd measure_fp->analyze end End analyze->end

Caption: Workflow for a fluorescence polarization-based binding assay.

Methodology:

  • Reagents:

    • Fluorescently labeled peptide derived from Sos1 (e.g., FITC-VPPPVPPRRR).

    • Purified recombinant Grb2 N-SH3 or C-SH3 domain.

    • Test inhibitor (this compound or small molecule) at various concentrations.

    • Assay buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween 20).

  • Procedure:

    • In a 384-well plate, add a constant concentration of the fluorescently labeled peptide and the Grb2 SH3 domain.

    • Add serial dilutions of the test inhibitor to the wells.

    • Incubate the plate at room temperature for 30 minutes to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The binding affinity (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide is known.

Cellular Assay for Downstream Signaling Inhibition (Western Blot)

This assay assesses the ability of an inhibitor to block the downstream signaling cascade activated by the Grb2-Sos1 interaction.

Workflow:

G start Start culture_cells Culture cancer cells (e.g., SKBr3) start->culture_cells treat_cells Treat cells with inhibitor at various concentrations culture_cells->treat_cells stimulate_cells Stimulate cells with a growth factor (e.g., EGF) treat_cells->stimulate_cells lyse_cells Lyse cells and collect protein extracts stimulate_cells->lyse_cells western_blot Perform Western blot analysis for p-ERK, total ERK, and a loading control lyse_cells->western_blot quantify Quantify band intensities to determine the level of ERK phosphorylation western_blot->quantify end End quantify->end

Caption: Workflow for assessing downstream signaling inhibition via Western blot.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., SKBr3, which overexpresses HER2) to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat the cells with varying concentrations of the inhibitor for 1-2 hours.

  • Stimulation and Lysis:

    • Stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) for a short period (e.g., 10-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal and the loading control to determine the relative inhibition of ERK phosphorylation.

Conclusion: A Tale of Two Modalities

The comparison between the peptide this compound (represented by Peptidimer-c) and a first-generation small molecule inhibitor highlights the classic trade-offs in drug development.

Peptides , as exemplified by Peptidimer-c, can achieve very high affinity and specificity for their targets due to their larger interaction surface, closely mimicking the natural ligand.[1] This often translates to potent biological activity. However, peptides typically suffer from poor cell permeability and metabolic instability, often requiring modifications such as dimerization and the addition of cell-penetrating sequences to be effective in a cellular context.

Small molecules , on the other hand, generally possess better pharmacokinetic properties, including oral bioavailability and cell permeability. The challenge with small molecules targeting PPIs lies in achieving high affinity and specificity for the relatively flat and large interface of the protein-protein interaction. The modest potency of the initial dihydro-s-triazine-based inhibitors underscores this difficulty.[2] However, small molecules are often more amenable to medicinal chemistry optimization to improve their potency and drug-like properties.

The choice between a peptide-based and a small molecule approach for modulating the Grb2-Sos1 interaction will depend on the specific therapeutic context and the desired pharmacological profile. Both modalities offer viable starting points for the development of novel cancer therapeutics. Future efforts will likely focus on developing more potent, cell-permeable peptidomimetics and optimizing small molecule scaffolds to achieve higher affinity and cellular efficacy.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ac-PPPHPHARIK-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling synthetic peptides like Ac-PPPHPHARIK-NH2. Although specific toxicological properties of this novel peptide may not be fully characterized, it is crucial to treat it as a potentially hazardous substance.[1] Adherence to strict safety protocols protects personnel and maintains the integrity of experimental data. This guide provides essential procedural information for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE).[2] The following table summarizes the mandatory PPE for handling this peptide.

PPE CategoryItemStandard and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Gloves should be immediately replaced if contaminated.[2][3]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing from spills.[2][3]
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when weighing and handling the lyophilized powder to prevent inhalation of aerosolized particles.[2]
General Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3][4]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound while minimizing exposure risks.

Handling Lyophilized Peptide:

  • Acclimatization: Before opening, allow the peptide container to equilibrate to room temperature in a desiccator to prevent moisture absorption, as peptides are often hygroscopic.[3]

  • Weighing: Weigh the required amount of the lyophilized powder rapidly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.[2][3]

Dissolving the Peptide:

  • Solvent Selection: The choice of solvent depends on the peptide's properties. For novel peptides, a solubility test on a small portion is recommended.

    • If the peptide is basic, try dissolving it in distilled water first. If that fails, a small amount of 10-25% acetic acid can be used.[5]

    • For hydrophobic and neutral peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary, followed by dilution with water.[5] Note: Avoid DMSO if the peptide contains methionine or free cysteine, as it can cause oxidation.[5]

  • Sonication: If the peptide does not dissolve readily, sonication in a water bath can be used to aid dissolution.[3]

Storage:

  • Lyophilized Form: For long-term storage, keep the peptide in its lyophilized form at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant.[5]

  • In Solution: Storing peptides in solution for extended periods is not recommended.[3] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Disposal Plan

All waste contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.[1][2]

Waste Segregation and Collection:

  • Solid Waste: All contaminated consumables, including pipette tips, tubes, gloves, and absorbent paper, should be collected in a dedicated, clearly labeled, and leak-proof container.[1]

  • Liquid Waste: Unused peptide solutions and contaminated buffers should be collected in a separate, labeled hazardous waste container.[1] Do not pour peptide solutions down the drain.[2]

Disposal Procedure:

  • Containment: Ensure all waste containers are kept closed except when adding waste.[1]

  • Storage: Store waste containers in a designated, secure area away from general lab traffic, preferably in secondary containment trays to prevent spills.[1]

  • Institutional Protocol: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the proper disposal of hazardous chemical waste.[2]

Experimental Workflow and Safety

The following diagrams illustrate the logical flow for safely handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_storage Storage cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Review Safety Data Sheet (SDS) A->B C Acclimate Lyophilized Peptide to Room Temperature B->C D Weigh Peptide in Fume Hood C->D E Dissolve Peptide in Appropriate Solvent D->E F Perform Experiment E->F G Store Aliquots at -20°C or -80°C E->G If not using immediately H Segregate Solid and Liquid Waste F->H K Clean and Sanitize Work Area F->K I Store Waste in Labeled Containers H->I J Contact EH&S for Disposal I->J

Caption: Workflow for handling this compound.

G cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Contaminated PPE (Gloves, etc.) D Solid Chemical Waste A->D B Used Consumables (Tips, Tubes) B->D C Unused Peptide Solution E Liquid Chemical Waste C->E F Institutional EH&S Pickup D->F E->F

Caption: Waste disposal stream for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。